
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling with the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Wissenschaftliche Forschungsanwendungen
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as:
4-(Pyrrolidin-1-yl)benzonitrile: Known for its use as a selective androgen receptor modulator.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
What sets (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential for diverse applications in research and industry make it a compound of significant interest .
Eigenschaften
Molekularformel |
C17H18N2O |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H18N2O/c1-13-11-16(19-9-5-6-10-19)18-12-15(13)17(20)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
MGQQAJLVYLMYGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11790856.png)

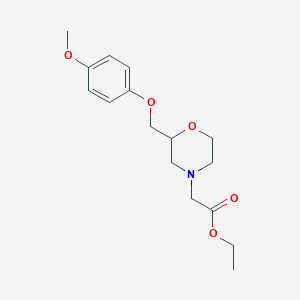

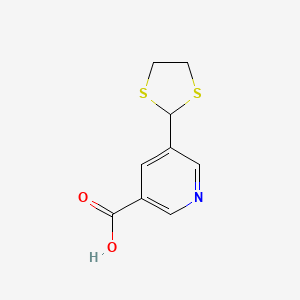
![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)


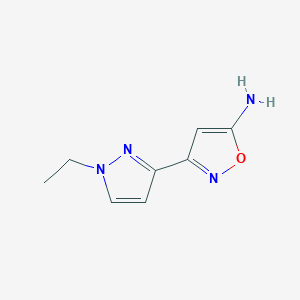


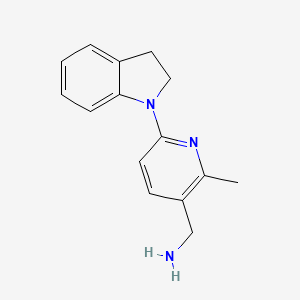
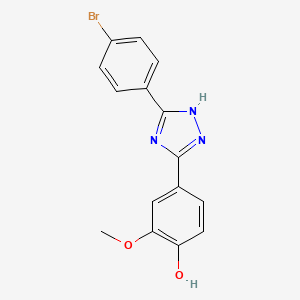
![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)
